![molecular formula C17H16ClIN2O2 B12451545 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with a chloro-morpholine phenyl group and an iodine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 3-chloro-4-(morpholin-4-yl)aniline to form the desired benzamide.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide: This compound is similar in structure but has different functional groups, leading to distinct chemical and biological properties.
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another structurally related compound with different applications and reactivity.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its iodine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C17H16ClIN2O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c18-14-11-12(5-6-16(14)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
OKYGWUJDKUQTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl |
Origin of Product |
United States |
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